molecular formula C6H6O2S B3058962 2-Furancarboxaldehyde, 5-(methylthio)- CAS No. 932-94-5

2-Furancarboxaldehyde, 5-(methylthio)-

Cat. No. B3058962
CAS RN: 932-94-5
M. Wt: 142.18 g/mol
InChI Key: KDICZNRVQKKLFT-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 5-(methylthio)- is a chemical compound that has been extensively studied for its potential applications in various fields. It is a furan derivative with a thiomethyl group attached to its fifth position. This chemical compound has been synthesized using different methods, and its properties have been investigated in detail to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Conjugated Oxidation and Cyclization: 2-Furancarboxaldehyde, 5-methyl-4-carbethoxyfurfural, is formed through the oxidation of 4-carbethoxy-5-keto-hexen-3-yne by various agents, indicating its potential in chemical synthesis and reaction mechanisms (Esikova, Yufit, & Kucherov, 1977).
  • Protection of Heteroaromatic Aldehydes: The compound can be transformed into N, N'-dimethylimidazolidines, a method useful for protecting aldehydes in the presence of ketones (Carpenter & Chadwick, 1985).

Synthesis of Heterocyclic Schiff Bases

  • Formation of Heterocyclic Azomethines: The reactions involving 2-furancarboxaldehyde and its 5-methyl derivatives with amines suggest its role in synthesizing new heterocyclic azomethines, which can have various applications (Iovel' et al., 2000).

Maillard Reaction Studies

  • Formation of Low Molecular Weight Compounds: This compound is significant in Maillard reaction studies, forming colored compounds upon reaction with other molecules, useful in understanding food chemistry (Ravagli et al., 1999).

Food Chemistry and Analysis

  • Identification in Honey: The compound is identifiable in honey, indicating its role in food analytical chemistry and perhaps flavor or preservation properties (Nozal et al., 2001).

Natural Product Synthesis

  • Synthesis of Natural Furan Derivatives: Demonstrated in the synthesis of 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and pichiafuran C, showing its use in creating natural furan compounds (Quiroz-Florentino et al., 2011).

Medicinal Chemistry

  • Synthesis of Stenine: Used in the synthesis of (+/-)-stenine, an alkaloid, indicating its potential in medicinal chemistry and pharmaceuticals (Padwa & Ginn, 2005).

Polymer Chemistry

  • Ligands for Polymerization Processes: Its derivatives, like 2-furancarboxaldehyde-2-pyridinylhydrazone, are used as ligands in polymerization, highlighting its importance in material science (Cho et al., 2006).

Catalysis

  • Selective Oxidation Catalysts: Acts as an intermediate in selective oxidation processes, useful in catalytic chemistry (Carlini et al., 2005).

Agricultural and Food Research

  • Analysis in Teff Varieties: Found in teff grain samples, indicating its relevance in agricultural and food research (Yisak et al., 2021).

Green Chemistry

  • Biobased Polyesters Synthesis: Its derivatives, like 2,5-bis(hydroxymethyl)furan, are used in the synthesis of biobased polyesters, crucial in sustainable material development (Jiang et al., 2014).

properties

IUPAC Name

5-methylsulfanylfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-9-6-3-2-5(4-7)8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDICZNRVQKKLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448692
Record name 2-Furancarboxaldehyde, 5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furancarboxaldehyde, 5-(methylthio)-

CAS RN

932-94-5
Record name 5-(Methylthio)-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxaldehyde, 5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(diethoxymethyl)furan (2.00 g, 11.75 mmol) in dry THF (8 mL) was added a solution of n-BuLi (1.6 M in Hexane) (8.80 mL, 14.1 mmol) at −78° C. The resulting mixture was stirred at −78° C. for 1 h and treated with methyldisulfide (1.06 mL, 11.75 mmol). The reaction mixture was stirred at −78° C. for 30 min followed by warming to 0° C. for 1 hour. HCl (1N) (20 mL) was added and the organic material was extracted with ether (2×50 mL). The combined organic fractions were dried (MgSO4) and concentrated in vacuo to afford 1.58 g (94%) of crude title compound. LCMS (+ESI, M+H+) m/z 143.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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